molecular formula C21H26N2O5 B269020 N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B269020
M. Wt: 386.4 g/mol
InChI Key: WCRVCZUPGAWXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of molecular biology. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth, differentiation, and survival.

Mechanism of Action

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide selectively inhibits the EGFR by binding to the ATP-binding site of the receptor. This binding prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a hallmark of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high selectivity for the EGFR. This compound does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for studying the specific role of EGFR in cellular processes. However, one limitation of using N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide is its relatively low potency compared to other EGFR inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experiments.

Future Directions

There are several future directions for the use of N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide in research. One potential application is in the development of new cancer therapies that target the EGFR. N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has already been shown to have potent anti-cancer effects in vitro, and further studies could help to identify the optimal dose and treatment regimen for this compound. Additionally, N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide could be used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic targets and treatment options for a variety of diseases.

Synthesis Methods

The synthesis of N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine to form N-(3,4,5-trimethoxybenzoyl)diethylamine, which is then reacted with 3-(chloromethyl)phenyl isocyanate to form N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been widely used as a research tool in the field of molecular biology due to its ability to selectively inhibit the EGFR. This compound has been used to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has also been used to investigate the molecular mechanisms of cancer and other diseases that involve aberrant EGFR signaling.

properties

Product Name

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H26N2O5/c1-6-23(7-2)21(25)14-9-8-10-16(11-14)22-20(24)15-12-17(26-3)19(28-5)18(13-15)27-4/h8-13H,6-7H2,1-5H3,(H,22,24)

InChI Key

WCRVCZUPGAWXNS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.